molecular formula C7H6ClF2N B1404718 2-Chloro-5-(difluoromethyl)-3-methylpyridine CAS No. 1386986-17-9

2-Chloro-5-(difluoromethyl)-3-methylpyridine

Cat. No. B1404718
M. Wt: 177.58 g/mol
InChI Key: DRMQKYXFWZBFIV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds include 2-chloro-5-(difluoromethyl)phenylboronic acid and 2-chloro-5-(difluoromethyl)benzoic acid .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-5-(difluoromethyl)-3-methylpyridine” were not found, a method for preparing 2-chloro-5-nitropyridine, which might be similar, involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine .

Scientific Research Applications

Synthesis and Application in Pesticides

2-Chloro-5-(difluoromethyl)-3-methylpyridine serves as an important intermediate in the synthesis of various medicines and pesticides. It's used in the separation and purification of photochlorinated products of 3-methylpyridine, where the product purity surpasses 99% after undergoing processes like extraction, distillation, and column chromatography (Su Li, 2005). Additionally, this compound is involved in the synthesis of Schiff bases, which have potential applications as herbicides, fungicides, antiviral agents, and in plant growth regulation (Gangadasu et al., 2002).

Methodologies in Preparation

Various methodologies have been developed for preparing 2-chloro-5-methylpyridine, which is closely related to 2-chloro-5-(difluoromethyl)-3-methylpyridine. These methods involve different chlorinating reagents and have applications in pharmaceutical and agrochemical industries (Zhao Bao, 2003). Furthermore, the introduction of microreaction systems in the preparation of 3-methylpyridine-N-oxide, a key intermediate in synthesizing this compound, has shown to increase safety and efficiency (Sang et al., 2020).

Photochemical Studies and Antimicrobial Activity

The compound's derivatives have been studied for their photochemical isomerization properties. For instance, 2-chloro-5-methylpyridine-3-olefin derivatives show significant antimicrobial activity, indicating potential applications in medical and biological fields (Gangadasu et al., 2009).

Applications in Organic Electronics

In the field of organic electronics, derivatives of this compound have been utilized in synthesizing mono-cyclometalated platinum(II) complexes, indicating potential applications in electroluminescent materials (Ionkin et al., 2005).

Vibrational, Electronic, and NMR Analyses

Investigations into the structure, vibrational, electronic, and NMR analyses of related compounds, such as 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine, contribute to a deeper understanding of the electronic properties and reactivity of these pyridine derivatives. These studies are crucial for designing new compounds with desired physical and chemical properties (Velraj et al., 2015).

properties

IUPAC Name

2-chloro-5-(difluoromethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMQKYXFWZBFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(difluoromethyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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